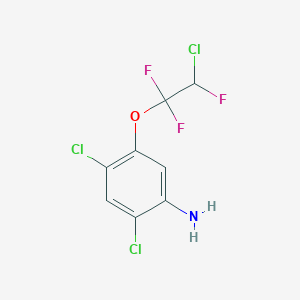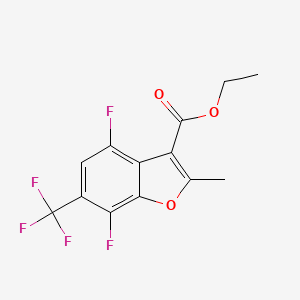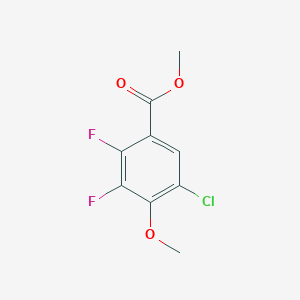
1,1-Bis(fluoromethyl)-2-oxopentylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(fluoromethyl)-2-oxopentylamine, also known as FMOPA, is an important organic compound used in a variety of scientific applications. It is a heterocyclic amine compound, containing both a carbon and a nitrogen atom in its ring structure. FMOPA is known for its unique properties, such as its high stability, low volatility, and low toxicity. In addition, it has been found to be an effective catalyst in a variety of chemical reactions.
Aplicaciones Científicas De Investigación
1,1-Bis(fluoromethyl)-2-oxopentylamine has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a reagent in the synthesis of various compounds, including peptides and cyclic peptides. In addition, it has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and hydrocarbons. Furthermore, it has been used to study the structure and dynamics of proteins and other biological molecules.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(fluoromethyl)-2-oxopentylamine is not fully understood, but it is known to act as a catalyst in a variety of chemical reactions. It is believed to act by forming a complex with the substrate, which then facilitates the reaction. In addition, this compound has been found to be an effective inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known to be a potent inhibitor of certain enzymes involved in drug metabolism, such as cytochrome P450. In addition, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Bis(fluoromethyl)-2-oxopentylamine has several advantages for use in lab experiments. It is highly stable and has a low volatility, making it suitable for use in a variety of reactions. In addition, it is relatively non-toxic and has a low cost. However, it is important to note that this compound is not soluble in water, so it must be dissolved in an appropriate solvent before use.
Direcciones Futuras
The potential applications of 1,1-Bis(fluoromethyl)-2-oxopentylamine are vast, and there are many future directions for research in this area. One possible future direction is the development of new catalysts based on this compound for use in a variety of chemical reactions. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments. Furthermore, this compound could be used to study the structure and dynamics of proteins and other biological molecules, which could lead to a better understanding of the molecular basis of disease. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments for a variety of conditions.
Métodos De Síntesis
1,1-Bis(fluoromethyl)-2-oxopentylamine can be synthesized in a two-step process. The first step involves the reaction of 1-fluoromethyl-2-oxopropanal with ammonia in the presence of a suitable catalyst, such as palladium or copper. This reaction yields 1-fluoromethyl-2-oxopentylamine, which can then be further converted to this compound through a second reaction with a halogenating agent. This second reaction yields this compound, which is the desired product.
Propiedades
IUPAC Name |
3-(1,3-difluoropropan-2-yloxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2NO/c7-4-6(5-8)10-3-1-2-9/h6H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRLZOMZUHWTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC(CF)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)

![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)



